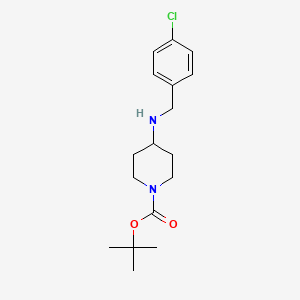
(4-(6-モルホリノピリダジン-3-イル)ピペラジン-1-イル)(ピラジン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a morpholinopyridazine moiety, a piperazine ring, and a pyrazine group. These structural features contribute to its potential therapeutic applications, particularly in the treatment of various diseases.
科学的研究の応用
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . This compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .
Biochemical Pathways
Given its anti-tubercular activity, it likely impacts pathways essential to the growth, replication, or survival of mycobacterium tuberculosis .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound effectively inhibits the growth or survival of the bacterium at these concentrations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a suitable pyridazine derivative with morpholine under controlled conditions.
Introduction of the Piperazine Ring: The morpholinopyridazine intermediate is then reacted with a piperazine derivative to form the desired piperazine linkage.
Attachment of the Pyrazine Group: Finally, the pyrazine moiety is introduced through a coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反応の分析
Types of Reactions
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of the original compound.
類似化合物との比較
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone: can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine moiety and may have similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring are often used in medicinal chemistry for their pharmacological properties.
Pyrazine Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
The uniqueness of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone lies in its combination of these three moieties, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c25-17(14-13-18-3-4-19-14)24-7-5-22(6-8-24)15-1-2-16(21-20-15)23-9-11-26-12-10-23/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIABUZMYBNNNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2449104.png)

![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449107.png)


![1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2449114.png)

![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2449119.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2449120.png)


